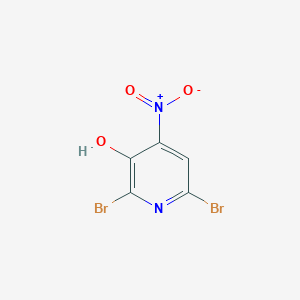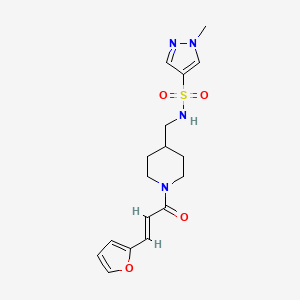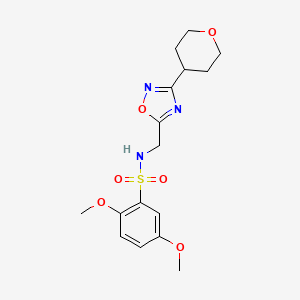
2,6-Dibromo-4-nitropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dibromo-4-nitropyridin-3-ol” is a chemical compound with the CAS Number: 2140305-51-5 . It has a molecular weight of 297.89 and its IUPAC name is 2,6-dibromo-4-nitropyridin-3-ol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-nitropyridin-3-ol” is represented by the linear formula C5H2Br2N2O3 . The InChI code for this compound is 1S/C5H2Br2N2O3/c6-3-1-2 (9 (11)12)4 (10)5 (7)8-3/h1,10H .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-4-nitropyridin-3-ol” include a molecular weight of 297.89 . The density of this compound is predicted to be 2.377±0.06 g/cm3 . The boiling point is predicted to be 373.2±37.0 °C .Applications De Recherche Scientifique
Directive Influence in Nitration Reactions
Research has demonstrated the unique directive influence of the N-oxide group during the nitration of pyridine derivatives, where nitration of certain pyridine N-oxides yields specific nitro compounds. This property is essential for synthesizing nitro derivatives with precise substituent patterns, critical for further chemical transformations and applications in material science and organic synthesis (Hertog, Ammers, & Schukking, 2010).
Molecular Electronics
Another significant application involves the development of programmable molecular diodes driven by charge-induced conformational changes. Such molecules exhibit rectifying behavior and can function as memory devices or nano-actuators, controlled by an external field. This research opens new avenues in the fabrication of molecular electronic devices and circuits (Derosa, Guda, & Seminario, 2003).
Coordination Polymers and Magnetism
The study of stable and metastable coordination polymers of Ni(NCS)2 with 4-aminopyridine reveals complex structures with fascinating magnetic properties. These materials exhibit ferromagnetic exchange and magnetic ordering, suggesting their potential in magnetic storage devices, sensors, and quantum computing (Neumann et al., 2018).
Molecularly Imprinted Polymers (MIPs)
Research on MIPs for amino acid derivatives using different functional monomers demonstrates the selectivity and binding affinity of these polymers for specific substrates. Such MIPs have applications in selective sensing, separation technologies, and targeted drug delivery systems (Scorrano et al., 2011).
Biodegradation of Nitroaromatic Compounds
Studies on the biodegradation of nitroaromatic compounds by microbial systems show promise for environmental remediation. These compounds, often pollutants from industrial and military activities, can be transformed or degraded by specific bacterial and fungal systems, highlighting a sustainable approach to mitigating environmental pollution (Spain, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dibromo-4-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFMOAXTJMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitropyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

![2-Chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2887497.png)
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)


![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)
